diethyl (aminomethyl)phosphonate

Description

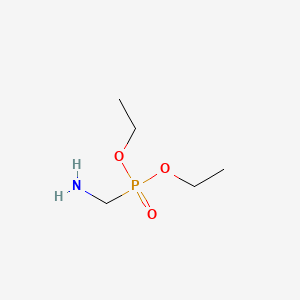

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBCDEFKKLRXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364566 | |

| Record name | diethyl aminomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-72-1 | |

| Record name | diethyl aminomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (aminomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Aminomethyl Phosphonate and Its Derivatives

Fundamental Synthetic Approaches

The synthesis of diethyl (aminomethyl)phosphonate and its analogues relies on several well-established reactions. These methods provide the foundation for accessing a wide range of α-aminophosphonates.

Kabachnik-Fields Reaction: Mechanism and Scope

The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation that serves as a cornerstone for the synthesis of α-aminophosphonates. nih.govdntb.gov.uanih.govwikipedia.org This reaction involves the combination of a primary or secondary amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound like diethyl phosphite (B83602). organic-chemistry.orgcore.ac.uk The versatility and efficiency of this one-pot synthesis have made it a widely adopted method. organic-chemistry.org

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants. nih.govorganic-chemistry.org

Imine Pathway : This route begins with the formation of an imine from the reaction between the amine and the carbonyl compound. Subsequently, the diethyl phosphite undergoes a nucleophilic addition to the C=N double bond of the imine to yield the α-aminophosphonate. wikipedia.orgnih.gov In situ monitoring has provided evidence for the involvement of the imine intermediate. nih.gov

α-Hydroxyphosphonate Pathway : Alternatively, the reaction can initiate with the addition of diethyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution by the amine to produce the final α-aminophosphonate. nih.gov

The reaction conditions can be optimized to favor one pathway over the other. For instance, weakly basic amines tend to favor the imine pathway, while more basic alkylamines may proceed through the α-hydroxyphosphonate route. organic-chemistry.org The reaction can often be accelerated using catalysts, though catalyst-free methods, particularly under microwave irradiation, have also proven effective. nih.govnih.gov

The scope of the Kabachnik-Fields reaction is broad, accommodating a variety of substrates. It has been successfully applied to different >P(O)H species, including cyclic phosphites and secondary phosphine (B1218219) oxides, as well as a range of heterocyclic amines. nih.govnih.gov Furthermore, the double Kabachnik-Fields reaction allows for the synthesis of bis(phosphonomethyl)amines and related compounds. nih.gov

Pudovik Reaction: Synthetic Utility

The Pudovik reaction offers a two-component alternative for the synthesis of α-aminophosphonates. This reaction involves the addition of a hydrophosphoryl compound, such as diethyl phosphite, to a pre-formed imine. wikipedia.orgcore.ac.uk This method is particularly useful when the direct three-component Kabachnik-Fields reaction is inefficient or leads to side products.

The synthetic utility of the Pudovik reaction lies in its directness and generally high yields. researchgate.net The reaction is often catalyzed by a base, which deprotonates the diethyl phosphite to form a more nucleophilic species that readily adds to the imine. The reaction can also be performed under catalyst-free conditions, sometimes with the aid of microwave irradiation to enhance reaction rates. researchgate.net

A significant application of the Pudovik reaction is in the synthesis of α-aminophosphonates from α-hydroxyphosphonates. The α-hydroxyphosphonates, which can be synthesized via the reaction of an aldehyde with diethyl phosphite, can be converted to α-aminophosphonates through substitution with an amine. researchgate.net This two-step sequence provides an alternative pathway to the direct Kabachnik-Fields reaction.

Mannich-Type Reaction Pathways

Mannich-type reactions provide another fundamental approach to the synthesis of this compound. In a classic example, diethylamine (B46881) reacts with formaldehyde (B43269) to form a hydroxymethylamine intermediate. This intermediate, which is in equilibrium with the corresponding iminium ion, is then attacked by diethyl phosphite to yield this compound. orientjchem.org

This reaction can be carried out in a one-pot procedure by mixing aqueous formaldehyde, diethylamine, and diethyl phosphite. orientjchem.org The reaction is typically exothermic and proceeds to completion within a short period. An alternative Mannich-type pathway involves the reaction of an alkylidenediamine with diethyl phosphite, which also produces the desired aminomethylphosphonic ester. orientjchem.org These Mannich-type reactions are often efficient and can be performed under relatively mild conditions, making them a valuable tool for the synthesis of α-aminophosphonates. researchgate.net

Stereoselective and Asymmetric Synthesis

The biological activity of α-aminophosphonates is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Enantioselective Synthesis Strategies

The enantioselective synthesis of α-aminophosphonate derivatives can be achieved through several strategies, primarily involving the use of chiral catalysts or auxiliaries. nih.gov One common approach is the catalytic enantioselective Pudovik reaction, where a chiral catalyst promotes the addition of a phosphite to an imine, resulting in an enantioenriched α-aminophosphonate. organic-chemistry.org Chiral tethered bis(8-quinolinato) (TBOx) aluminum complexes have been shown to be effective catalysts for this transformation, providing high yields and enantioselectivities. organic-chemistry.org

Another strategy involves the use of chiral organocatalysts, such as those derived from Cinchona alkaloids. mdpi.com These catalysts can facilitate the enantioselective α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, yielding enantiomerically enriched α-aminophosphonates. mdpi.com Furthermore, palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates has emerged as a highly efficient method for producing optically active α-aminophosphonates with excellent enantiomeric excess. nih.gov

The use of a chiral auxiliary, such as (R)-tert-butylsulfinamide, allows for diastereoselective reductions of sulfinylimines, which can then be converted to the desired enantiomerically pure α-aminophosphonates. nih.gov

Diastereoselective Control in Synthesis

Diastereoselective synthesis of α-aminophosphonates often relies on the use of chiral substrates or reagents. One established method is the addition of a phosphorus nucleophile to a chiral imine derived from a chiral amine or aldehyde. nih.gov The inherent chirality of the imine directs the incoming nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer.

For instance, the addition of diethyl phosphite to chiral α,β-unsaturated carboxylic amides derived from chiral aminoalcohols can proceed with high diastereoselectivity. researchgate.net Similarly, the multicomponent Kabachnik-Fields reaction can be rendered diastereoselective by employing a chiral phosphorus nucleophile. mdpi.com The stereochemical outcome of these reactions is often rationalized by the formation of a rigid, chelated transition state that favors one specific approach of the reactants. mdpi.com

Another approach to achieving diastereoselective control involves the phosphoramidate-α-aminophosphonate rearrangement, which can lead to the formation of α-aminophosphonates with excellent stereocontrol. mdpi.com These methods provide reliable pathways to diastereomerically enriched α-aminophosphonates, which can then be further manipulated or used as single diastereomers.

Catalytic Strategies in this compound Synthesis

The development of efficient catalysts is crucial for the synthesis of α-aminophosphonates. Both Lewis and Brønsted acids are commonly employed to facilitate the condensation reaction. nih.gov The catalyst's role is often to activate the carbonyl group or the in situ formed imine towards nucleophilic attack by the phosphite.

Lewis Acid Catalysis Applications

Lewis acids are effective catalysts for the synthesis of α-aminophosphonates, demonstrating compatibility with acid-sensitive functional groups. rsc.org A variety of Lewis acids have been explored, with their catalytic activity often depending on the specific reactants and conditions.

Yttrium triflate has been identified as an efficient green catalyst for the one-pot, three-component synthesis of α-aminophosphonates. rsc.org Other metal triflates, such as those of lanthanum and bismuth, also show good catalytic performance. rsc.org Scandium tris(dodecyl sulfate) has been used as a Lewis acid–surfactant-combined catalyst for the synthesis of α-amino phosphonates in water, providing high yields at ambient temperature. rsc.org

Phosphonium salts, particularly highly electrophilic fluorophosphonium cations, have emerged as a class of phosphorus-based Lewis acids. qucosa.dersc.orgqucosa.de These catalysts have been successfully applied in various organic transformations, including C-N bond forming reactions. rsc.org

The following table summarizes the application of various Lewis acids in the synthesis of α-aminophosphonates.

| Catalyst | Reaction Conditions | Key Features |

| Yttrium triflate | One-pot, three-component reaction | Green catalyst, enhances yield and chemoselectivity. rsc.org |

| Scandium tris(dodecyl sulfate) | Ambient temperature, in water | High yields, combines Lewis acidity with surfactant properties. rsc.org |

| Fluorophosphonium triflates | Homogeneous conditions | Highly electrophilic, effective for C-N bond formation. qucosa.dersc.org |

| Boron trifluoride etherate | Acetonitrile (B52724), 26 °C | Used in the reaction of 1,3-benzoxazines with diethyl phosphite. mdpi.com |

Transition Metal Catalyzed Reactions

Transition metal chlorides are widely used as catalysts in the synthesis of α-aminophosphonates due to their accessibility and effectiveness.

Nickel(II) Chloride Hexahydrate: This catalyst has been successfully used in the three-component coupling of aromatic aldehydes, aromatic amines, and diethyl phosphite in acetonitrile at reflux temperature. researchgate.netthaiscience.infocmu.ac.th The method offers high yields, mild reaction conditions, and a straightforward work-up procedure. thaiscience.infocmu.ac.th Studies have shown that a 10 mol% catalyst loading is effective, with no significant improvement in yield at higher concentrations. cmu.ac.th

Copper(II) Chloride: While specific studies focusing solely on copper(II) chloride for this compound are less common, related transition metals are frequently employed.

Iron(III) Chloride: Iron(III) chloride has been reported as an excellent catalyst for the synthesis of α-aminophosphonates from alkylphosphites. rsc.org However, its effectiveness can be lower with triaryl phosphites. rsc.org

The table below provides an overview of transition metal catalysts used in α-aminophosphonate synthesis.

| Catalyst | Reactants | Solvent | Conditions | Yield |

| Nickel(II) Chloride Hexahydrate | Aromatic aldehydes, aromatic amines, diethyl phosphite | Acetonitrile | Reflux | High thaiscience.infocmu.ac.th |

| Iron(III) Chloride | Aldehydes, amines, alkylphosphites | Not specified | Not specified | Excellent rsc.org |

| Cobalt(II) Chloride | Aryl aldehydes, aryl amines, trimethyl phosphite | Solvent-free | Room temperature | Good researchgate.net |

Nanocatalysis for Enhanced Synthesis Efficiency

Nanocatalysts offer several advantages in organic synthesis, including high surface area, increased catalytic activity, and ease of separation and recycling. researchgate.netijcrt.org

Polyaniline-doped Manganese (PANI-Mn): This novel nanocatalyst has been described for the efficient synthesis of α-aminophosphonates via the Kabachnik-Fields reaction under solvent-free conditions at room temperature. researchgate.netijcrt.orgresearchgate.net The use of PANI-Mn leads to high yields and short reaction times. researchgate.net Similarly, cobalt chloride-doped polyaniline (PANI-Co) has also been shown to be an effective and recyclable heterogeneous catalyst for this reaction under solvent-free conditions at 80°C. lkdkbanmerucollege.ac.in

Nano Sb2O3: Antimony oxide nanoparticles have been utilized as a catalyst in the green synthesis of α-aminophosphonates. researchgate.net

Fe3O4@SnO2/SO4-2: This heterogeneous nanocatalyst has been employed for the synthesis of α-aminophosphonate derivatives under solvent-free conditions at 80 °C. Its magnetic properties facilitate easy separation and reuse. orgchemres.org

The following table highlights the use of nanocatalysts in α-aminophosphonate synthesis.

| Nanocatalyst | Reaction Type | Conditions | Key Advantages |

| Polyaniline-doped Manganese (PANI-Mn) | Kabachnik-Fields | Room temperature, solvent-free | High yield, short reaction time, recyclable. researchgate.netijcrt.orgresearchgate.net |

| Cobalt Chloride-Doped Polyaniline (PANI-Co) | Kabachnik-Fields | 80°C, solvent-free | High yield, short reaction time, recyclable. lkdkbanmerucollege.ac.in |

| Nano Sb2O3 | Kabachnik-Fields | Not specified | Green synthesis. researchgate.net |

| Fe3O4@SnO2/SO4-2 | Kabachnik-Fields | 80 °C, solvent-free | High efficiency, easy separation, reusable. orgchemres.org |

| Magnetic Ionic Nanocatalyst (Fe3O4@SiO2@CPTMS-DTPA) | One-pot, three-component | Ultrasound, 10-25 min | Good to excellent yields, rapid, recyclable. nih.govnih.gov |

Other Heterogeneous and Homogeneous Catalysts

A diverse range of other catalytic systems have been developed to promote the synthesis of α-aminophosphonates.

Sulfated Materials: Sulfated polyborate has been used as a catalyst in these condensations. nih.gov

Zinc Iodide: While not explicitly detailed for this compound, related zinc compounds like Zinc Chloride are effective. nih.gov

Silica-supported Lewis Acids: The immobilization of Lewis acids on solid supports like silica (B1680970) offers advantages in terms of catalyst recovery and reuse. mdpi.com Examples include silica-supported lanthanum chloride (SiO2–LaCl3·7H2O) and silica-supported 12-tungstophosphoric acid. researchgate.netmdpi.com Silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate (B1195264) have also been developed as reusable, water-compatible Lewis acid catalysts. rsc.org

Advanced Reaction Conditions and Methodologies

In addition to catalyst development, optimizing reaction conditions and exploring novel methodologies are key to advancing the synthesis of this compound and its derivatives.

Solvent-Free Synthesis Protocols

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical processes by reducing waste and avoiding the use of potentially toxic solvents. nih.govorgchemres.org

Several catalytic systems have been successfully employed under solvent-free conditions for the synthesis of α-aminophosphonates. These include:

Nano Sb2O3 researchgate.net

Fe3O4@SnO2/SO4-2 orgchemres.org

Polyaniline-doped Manganese (PANI-Mn) researchgate.netijcrt.org

Cobalt Chloride Doped Polyaniline (PANI-Co) lkdkbanmerucollege.ac.in

Phenylboronic acid nih.gov

These solvent-free protocols often lead to high product yields, shorter reaction times, and simplified purification procedures. ijcrt.orgorgchemres.org

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in the synthesis of phosphonate (B1237965) derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic phosphonates, including derivatives of this compound. mdpi.comresearchgate.net

In the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate, a derivative of this compound, microwave assistance has been shown to be highly effective. mdpi.comresearchgate.net The optimization of this multicomponent reaction involved studying the effects of catalyst type, catalyst amount, reaction time, and temperature. mdpi.comresearchgate.net For instance, the reaction of 2-formylbenzoic acid, primary amines, and dialkyl phosphites under microwave irradiation at 60 °C resulted in complete conversions within 10–30 minutes, yielding isoindolin-1-one-3-phosphonates in high yields (70–94%). mdpi.com

Furthermore, the combination of microwave irradiation with solvent- and catalyst-free conditions represents an environmentally friendly and efficient approach for the synthesis of α-aminophosphonates. nih.govcsic.es This method, often referred to as the Kabachnik-Fields reaction, allows for the one-pot, three-component reaction of aldehydes, amines, and phosphites to proceed rapidly, often with high diastereoselectivity. csic.es The use of microwave technology can significantly reduce reaction times and, in some cases, enhance the stereochemical outcome of the reaction. csic.es

The advantages of microwave-assisted synthesis extend to the preparation of various heterocyclic phosphonates, demonstrating its broad applicability in this area of organic synthesis. mdpi.comresearchgate.net The localized superheating effect of microwaves can accelerate reaction rates and improve energy efficiency, making it a valuable technique for the synthesis of complex phosphonate derivatives. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoindolin-1-one-3-phosphonates mdpi.com

| Entry | Amine | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Butylamine | 10 | 94 |

| 2 | Cyclohexylamine | 30 | 85 |

| 3 | Benzylamine | 20 | 90 |

Reaction conditions: 2-formylbenzoic acid, primary amine (1.2 equiv.), diethyl phosphite, microwave irradiation at 60 °C.

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation is another alternative energy source that has been effectively utilized in the synthesis of α-aminophosphonates. researchgate.netnih.govmdpi.comrsc.org This methodology, often referred to as sonochemistry, can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov

The synthesis of novel α-aminosubstituted phosphonates has been achieved through a one-pot, three-component reaction of aldehydes, an amine (amlodipine), and diethylphosphite or dibutylphosphite (B8728728) under ultrasonic irradiation. nih.gov This method has been shown to be more efficient than conventional stirring, leading to higher yields in shorter reaction times. The use of a Lewis acid catalyst, such as SnCl₂·2H₂O, can further promote the reaction. nih.gov

Graphene oxide has also been employed as a recyclable and environmentally friendly catalyst for the ultrasound-mediated synthesis of α-aminophosphonates under solvent-free conditions. rsc.org This approach involves the multi-component coupling of an aldehyde, an amine, and diethyl phosphite, providing excellent yields of the desired products. rsc.org The use of ultrasound in conjunction with a heterogeneous catalyst offers the advantages of easy catalyst recovery and reuse, contributing to a more sustainable synthetic process. rsc.org

Furthermore, ultrasound has been applied to the multi-step synthesis of complex diethyl phosphonate derivatives. mdpi.com For example, the synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl)(substituted phenyl/heteryl)methylphosphonate derivatives was successfully carried out using ultrasound in key steps. mdpi.com

Table 2: Yield Comparison of Conventional vs. Ultrasound-Assisted Synthesis of α-Aminophosphonates nih.gov

| Aldehyde Substituent | Conventional Yield (%) | Ultrasound Yield (%) |

|---|---|---|

| 4-Chlorophenyl | 78 | 85 |

| 4-Methoxyphenyl | 82 | 90 |

| 2-Nitrophenyl | 75 | 82 |

Reaction conditions: Substituted aldehyde, amlodipine, diethylphosphite, SnCl₂·2H₂O, ethanol (B145695).

Functional Group Transformations and Derivatization

Hydrolysis of Phosphonate Esters

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation in the chemistry of this class of compounds. nih.govresearchgate.netrsc.org This reaction can be carried out under both acidic and basic conditions. nih.govresearchgate.net

Acidic hydrolysis is commonly performed using aqueous solutions of strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov The hydrolysis of dialkyl phosphonates proceeds in a stepwise manner, with the removal of the first ester group being faster than the second. researchgate.net Microwave irradiation can significantly accelerate the acidic hydrolysis of phosphonate diesters, providing a highly efficient and "green" method for the preparation of phosphonic acids. rsc.org This technique often employs equimolar amounts of HCl and allows for a simple work-up procedure, resulting in high yields of the pure phosphonic acids. rsc.org For instance, the microwave-assisted hydrolysis of various organophosphonates has been achieved in high yields (typically 77–93%). rsc.org

Selective hydrolysis of one ester group in the presence of another can be achieved using specific reagents. For example, trimethylsilyl (B98337) bromide (TMSBr) is often used for the selective cleavage of methyl phosphonate esters to yield the corresponding phosphonic acid monoester. google.com

Alkaline hydrolysis is typically carried out using aqueous solutions of bases such as sodium hydroxide. nih.gov The reaction often requires heating to proceed at a reasonable rate. nih.gov The resulting sodium salt of the phosphonic acid is then neutralized with an acid to obtain the free phosphonic acid. nih.gov

Quaternization Reactions to Form Aminophosphabetaines

Synthesis of Specific this compound Derivatives

The versatile nature of the aminophosphonate scaffold allows for the synthesis of a wide array of derivatives with diverse structural features.

(Aminomethyl)benzylphosphonates: The synthesis of diethyl benzylphosphonate derivatives can be achieved through various methods, including the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides. researchgate.net Another approach involves the reaction of benzylphosphonic acid with triethyl orthoacetate. nih.gov These methods provide access to a range of substituted benzylphosphonates. researchgate.netnih.gov For instance, diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate has been synthesized from diethyl 4-bromobenzylphosphonate. nih.gov

(Phenylamino)methyl)phosphonates: These derivatives are typically synthesized via the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite. researchgate.netresearchgate.net For example, diethyl(phenyl(phenylamino)methyl)phosphonate and its derivatives have been synthesized using this method, with catalysts such as humic acid. researchgate.net The yields for these reactions are often high, for example, 92% for the unsubstituted derivative. researchgate.net

(Pyrrolidin-2-yl)phosphonates: The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved through efficient, multi-step synthetic routes. mdpi.comnih.govnih.govub.edu One strategy involves the 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with an appropriate dipolarophile. nih.gov Subsequent transformations, such as reduction and cyclization, lead to the desired functionalized pyrrolidine (B122466) ring. mdpi.comnih.gov For example, diethyl (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate has been synthesized with a 90% yield. mdpi.com

(Chromen-4-yl)phosphonates: Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its derivatives are synthesized through a multicomponent reaction of a salicylaldehyde, malononitrile, and a dialkyl phosphite. researchgate.nettandfonline.comrsc.orgdocumentsdelivered.com This reaction can be catalyzed by various bases, such as pentamethyldiethylenetriamine (PMDTA) or nano-MgO. researchgate.nettandfonline.comrsc.org The use of PMDTA under solvent-free conditions has proven to be a fast and efficient method for the synthesis of these compounds. rsc.org

Table 3: Examples of Synthesized this compound Derivatives

| Derivative Class | Specific Compound | Synthetic Method | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Aminomethyl)benzylphosphonates | Diethyl benzylphosphonate | Reaction of benzylphosphonic acid with triethyl orthoacetate | Triethyl orthoacetate | 98 | nih.gov |

| (Phenylamino)methyl)phosphonates | Diethyl(phenyl(phenylamino)methyl)phosphonate | Kabachnik-Fields reaction | Humic acid | 92 | researchgate.netresearchgate.net |

| (Pyrrolidin-2-yl)phosphonates | Diethyl (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate | Reduction of iminophosphonate | 20% Pd/C | 90 | mdpi.com |

| (Chromen-4-yl)phosphonates | Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate | Multicomponent reaction | PMDTA | High | rsc.org |

Structural Characterization and Computational Studies of Diethyl Aminomethyl Phosphonate

Conformational Analysis through Spectroscopic and Computational Methods (e.g., NOESY Correlation Signals)

The conformational preferences of diethyl (aminomethyl)phosphonate and its derivatives can be investigated using a combination of advanced NMR techniques and computational modeling. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful method for determining the spatial proximity of protons within a molecule. nih.govarxiv.org The observation of NOESY correlation signals between specific protons provides direct evidence for their close spatial arrangement, allowing for the elucidation of the preferred conformation in solution. nih.gov For related compounds, conformational analyses have been established based on vicinal H-H, H-P, and C-P coupling constants, supported by diagnostic NOESY correlation signals. nih.gov

Theoretical Chemistry Approaches

Theoretical chemistry provides a powerful complement to experimental studies for understanding the structure and properties of this compound. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to optimize the molecular geometry, predict spectroscopic properties, and analyze electronic structure. nih.gov For example, DFT calculations using the B3LYP functional with a 6-31G* basis set have been used to study the reactivity of related phosphonates. researchgate.net These computational methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity. researchgate.net Furthermore, theoretical calculations can be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For α-aminophosphonate derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) level of theory, are employed to determine optimized molecular geometry and various quantum chemical parameters. These parameters are essential for predicting the reactivity and stability of the molecule. nih.gov

Key parameters derived from DFT studies include:

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital acts as an electron donor, and its energy is related to the ionization potential. A higher EHOMO value indicates a greater tendency to donate electrons. nih.gov

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital acts as an electron acceptor and is associated with electron affinity. nih.gov

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule requires less energy to be excited and is therefore more reactive. nih.gov

Global Hardness (η) and Softness (σ): Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large energy gap, and soft molecules have a small energy gap. nih.gov

Electronegativity (χ): This parameter measures the power of an atom or group of atoms to attract electrons. nih.gov

These theoretical calculations provide insights that are in high agreement with experimental findings and help clarify the relationship between the electronic properties of aminophosphonates and their observed activities, such as corrosion inhibition or biological interactions. elsevierpure.comresearchgate.net

Table 1: Quantum Chemical Parameters for a Representative α-Aminophosphonate Derivative*

| Quantum Chemical Parameter | Value |

| Total Energy Etot (eV) | -37,393.74736 |

| EHOMO (eV) | -5.89970 |

| ELUMO (eV) | -0.26122 |

| ΔEgap (ELUMO-EHOMO) (eV) | 5.63848 |

| Dipole Moment (µ) (Debye) | 4.8495 |

| Hardness (η) | 2.81924 |

| Softness (σ) | 0.35470 |

| Electronegativity (χ) | 3.08046 |

| Electrophilicity Index (ω) | 1.67923 |

*Data obtained for Diethyl(4-hydroxyphenyl) [(pyridine-4-yl) amino] methyl phosphonate (B1237965) (DHPAMP) using DFT at the B3LYP/6-31G(d,p) level. nih.gov

Molecular Dynamics Simulations (MDS) for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how molecules like α-aminophosphonates interact with surfaces or biological macromolecules. elsevierpure.comresearchgate.net For instance, MD simulations have been used to investigate the adsorption of aminophosphonate derivatives onto metal surfaces for corrosion inhibition applications. elsevierpure.comresearchgate.net

In these studies, a simulation box is constructed containing the molecule, a relevant surface (e.g., an iron Fe(110) crystal plane), and solvent molecules. The simulation tracks the trajectories of the atoms, allowing for the analysis of:

Adsorption Conformation: MD simulations reveal the orientation of the inhibitor molecule on the surface. Typically, α-aminophosphonates adsorb in a flat or parallel orientation, maximizing the contact area between their active sites (heteroatoms like O, N, P) and the metal surface. researchgate.net

Interaction and Binding Energies: The strength of the adsorption can be quantified by calculating the interaction and binding energies between the molecule and the surface. A more negative binding energy indicates a stronger and more stable adsorption process. researchgate.net

Radial Distribution Function (RDF): RDF analysis can identify the specific atoms involved in the interaction and determine the bond distances between the molecule's active centers and the surface atoms, providing evidence for chemisorption or physisorption. researchgate.net

These simulations have shown that aminophosphonates can form a protective layer on metal surfaces, with the interaction being driven by electrostatic forces and the formation of coordinate bonds between the heteroatoms of the molecule and the metal atoms. elsevierpure.comrsc.org

Natural Bond Orbital (NBO) Analysis for Electronic Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge transfer, hyper-conjugative interactions, and intramolecular bonding within a molecule. researchgate.netnih.gov It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). q-chem.com This delocalization is a key factor in stabilizing the molecule. researchgate.net

Common interactions observed in these molecules include:

Delocalization of electron density from lone pair orbitals of oxygen (LP(O)) and nitrogen (LP(N)) atoms to anti-bonding orbitals, such as π(P-O) or σ(C-N).

Transitions between π and π* orbitals within aromatic rings, if present in the derivative.

These intramolecular charge transfers stabilize the system and are crucial for understanding the molecule's electronic structure and reactivity. researchgate.netnih.gov

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Representative α-Aminophosphonate Ligated Complexes

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O5 | RY (1) Cu1 | 22.84 |

| LP (1) O6 | RY (1) Cu1 | 21.68 |

| LP (1) N8 | BD(1) C7-C12 | 4.31 |

| BD (1) C1-C2 | BD(1) C3-C4 | 20.31 |

| BD (1) C1-C6 | BD*(1) C2-C3 | 22.38 |

*Data represents selected intramolecular interactions in a copper complex with an α-aminophosphonate ligand, indicating stabilization through electron delocalization. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tandfonline.com This method is widely used in drug design and medicinal chemistry to understand how a molecule might inhibit an enzyme or interact with a biological target. nih.gov

For derivatives of this compound, molecular docking studies have been performed to evaluate their potential as inhibitors for various enzymes and proteins, such as those from bacteria or viruses. nih.govtandfonline.com The process involves:

Defining a binding site or active pocket on the target protein.

Placing the ligand (the aminophosphonate derivative) in various conformations within this site.

Calculating a "docking score" or binding affinity (often in kcal/mol), which estimates the strength of the protein-ligand interaction. A lower (more negative) binding energy indicates a more favorable interaction. tandfonline.com

The analysis of the docked pose reveals specific interactions, such as:

Hydrogen Bonds: These are crucial for the specificity and stability of the protein-ligand complex. The amino and phosphonate groups are common sites for hydrogen bonding.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Alkyl or Pi-Cation Interactions: Interactions involving aromatic rings in the ligand and specific amino acid residues.

For example, docking studies of aminophosphonate derivatives against the main protease (Mpro) of SARS-CoV-2 have identified key amino acid residues involved in binding, providing a basis for designing potent viral inhibitors. nih.govnih.gov

Table 3: Molecular Docking Results for an α-Aminophosphonate Derivative with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| DHPAMP | SARS-CoV-2 Mpro (6LU7) | -7.2 | HIS-41, CYS-145, GLU-166 |

| Compound 4a | E. coli MurB | -8.1 | ARG-133, TYR-193 |

| Compound 4c | E. coli MurB | -8.5 | ARG-133, SER-134, TYR-193 |

*Data compiled from docking studies of different α-aminophosphonate derivatives against various biological targets. nih.govtandfonline.com

Biological Activities and Medicinal Chemistry Applications of Diethyl Aminomethyl Phosphonate Analogues

Role as Amino Acid Bioisosteres and Peptidomimetics

α-Aminophosphonates, such as diethyl (aminomethyl)phosphonate, are widely regarded as bioisosteres of α-amino acids. In these structures, the tetrahedral phosphonate (B1237965) group replaces the planar carboxylic acid moiety of an amino acid. nih.govresearchgate.net This substitution is critical because the phosphonate group can mimic the tetrahedral transition state of peptide bond hydrolysis, making these compounds effective transition-state inhibitors for various enzymes, particularly proteases. researchgate.netvulcanchem.comnih.gov

This bioisosteric relationship allows for their incorporation into peptide chains to create peptidomimetics. nih.govnih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts. vulcanchem.com The structural analogy to amino acids has been a driving force in the synthesis of a vast array of α-aminophosphonate derivatives with potential applications in medicinal chemistry, including their use as enzyme inhibitors and anticancer agents. nih.govfrontiersin.orgfrontiersin.org

**4.2. Enzyme Inhibition Profiles

The structural features of this compound analogues make them potent inhibitors of various enzymes. Their mechanism often involves the phosphorylation of a key amino acid residue, such as serine, in the enzyme's active site. nih.gov

Organophosphorus compounds, including phosphonates, are well-documented inhibitors of serine esterases. nih.gov The inhibition mechanism is based on the nucleophilic attack of the hydroxyl group of the active site serine residue on the phosphorus atom of the phosphonate. nih.gov This action forms a stable, covalent phosphonyl-enzyme complex, rendering the enzyme inactive. nih.govnih.gov Aminomethyl diphenyl phosphonates and related phosphinates have been developed as scaffolds for covalent serine protease inhibition. nih.govnih.gov Studies have shown that modifications, such as introducing a phenyl group directly attached to the phosphorus (a phosphinate), can lead to superior activity compared to phosphonates and allow for interaction with the protease's primed site. nih.govnih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical serine hydrolases involved in neurotransmission. Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. nih.govresearchgate.net this compound analogues have been investigated as potential cholinesterase inhibitors. nih.govnih.gov For instance, a study of ortho-substituted (aminomethyl)benzylphosphonates revealed potent inhibition of AChE. nih.gov The most active compound from this series demonstrated significant inhibitory activity, highlighting the potential of this chemical class. nih.gov

Table 1: Cholinesterase Inhibition by this compound Analogues

| Compound | Target Enzyme | IC₅₀ (µM) |

| ortho-substituted (aminomethyl)benzylphosphonate (8a) | AChE | 1.215 |

| Hybrid compound 5b | AChE | - |

Source: nih.govresearchgate.net

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a crucial enzyme in the methylerythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. nih.govuniprot.org This pathway is essential in many pathogens, including bacteria and parasites, but is absent in humans, making DXR an attractive target for novel antimicrobial drugs. nih.gov Lipophilic phosphonates have been identified as a new class of DXR inhibitors. nih.govnih.gov The phosphonate group is vital for binding to the enzyme's active site, where it interacts with polar amino acid residues. nih.gov Research has demonstrated that analogues containing an electron-deficient aromatic ring, such as pyridine (B92270) or quinoline (B57606), are necessary for potent DXR inhibition. nih.gov

Table 2: Inhibition of E. coli DXR by Lipophilic Phosphonate Analogues

| Compound | Ki (nM) |

| 5-phenylpyridin-2-ylmethylphosphonic acid | 420 |

Source: nih.gov

The utility of aminophosphonates extends beyond the aforementioned enzymes. They have been investigated as inhibitors for a wide range of enzyme targets due to their ability to act as transition-state analogues. researchgate.netnih.govnih.govnih.gov For example, phosphonate analogues of pyruvate (B1213749) have been shown to inhibit the pyruvate dehydrogenase complex (PDHC), a key enzyme in cellular metabolism. nih.govnih.gov This inhibition can lead to significant downstream effects, such as altered amino acid metabolism and increased protein succinylation. nih.govnih.gov Furthermore, certain aminophosphonate derivatives have been tested against proprotein convertases like furin, which are implicated in cancer progression. nih.gov

Antimicrobial Applications

The search for new antimicrobial agents is a global health priority, and this compound analogues have emerged as a promising class of compounds. Their structural similarity to amino acids allows them to interfere with various metabolic pathways in microorganisms. frontiersin.orgnih.gov

Derivatives incorporating other bioactive moieties, such as sulfonamides or quinolones, have been synthesized and tested against a range of pathogenic microbes. nih.govcardiff.ac.uk For example, a series of α-aminophosphonates bearing a sulfisoxazole (B1682709) moiety demonstrated potent, broad-spectrum antibacterial activity, with some compounds showing greater efficacy than the parent sulfonamide drug. cardiff.ac.uk Similarly, hybrids of α-aminophosphonates with quinoline and thiazole (B1198619) moieties have exhibited excellent antifungal activity. nih.gov The structure-activity relationship in these studies often reveals that specific substitutions, such as hydroxyl groups on the quinoline ring, can significantly enhance antimicrobial potency. nih.gov

Table 3: Antimicrobial Activity of this compound Analogues

| Compound | Microorganism | MIC (µM) |

| Compound 3m (sulfisoxazole analogue) | S. typhi | 94.2 |

| Compound 3m (sulfisoxazole analogue) | L. monocytogenes | 102.8 |

| Sulfisoxazole (Reference) | S. typhi | 205.7 |

| Sulfisoxazole (Reference) | L. monocytogenes | 187.0 |

Source: cardiff.ac.uk

Antibacterial Efficacy and Mechanism of Action

Analogues of this compound have demonstrated notable antibacterial properties. These organophosphorus compounds are structurally similar to amino acids, which allows them to act as antagonists in metabolic pathways. wikipedia.org By mimicking natural amino acids, they can inhibit enzymes essential for bacterial cell metabolism, thereby impeding growth and proliferation. wikipedia.org

Research has shown that the incorporation of different chemical moieties to the core structure of this compound can significantly influence its antibacterial efficacy. For instance, novel α-aminophosphonates bearing quinoline or quinolone and thiazole moieties have been synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 128 μg/mL. nih.gov The structure-activity relationship studies revealed that the presence of a coumarylthiazole moiety and a hydroxyl group on the quinoline ring enhanced the inhibitory activity against various microbial pathogens. nih.gov

The proposed mechanism of action for the antibacterial effects of these compounds is their interference with essential enzymatic processes within the bacteria. wikipedia.org It is believed that the phosphonate group's affinity for active sites on enzymes necessary for bacterial growth allows these analogues to displace the natural substrates, leading to the inhibition of vital cellular functions. google.com Specifically, diethyl cyanomethyl phosphonate has shown efficacy against Staphylococcus aureus and Escherichia coli. google.com

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 9e | Gram-positive | 0.25 - 128 | nih.gov |

| 9g | Gram-positive & Gram-negative | 0.25 - 128 | nih.gov |

| 9h | Gram-positive & Gram-negative | 0.25 - 128 | nih.gov |

| 9i | Gram-positive | 0.25 - 128 | nih.gov |

| 9f | Gram-negative | 0.25 - 128 | nih.gov |

| 10k | Gram-negative | 0.25 - 128 | nih.gov |

| 10l | Gram-negative | 0.25 - 128 | nih.gov |

Antifungal Activities

Certain analogues of this compound have also been investigated for their antifungal properties. nih.gov The structural similarity of α-aminophosphonates to amino acids makes them effective agents against fungal pathogens. nih.gov

A series of new α-aminophosphonates were synthesized and tested for their antifungal activity against various fungi. nih.gov Among the synthesized compounds, an indole-derived bis(α-aminophosphonate), compound 21 , demonstrated the most significant antifungal activity against Microsporum canis, with a Minimum Inhibitory Concentration (MIC) value of 5 μg/mL. nih.gov This activity was found to be more potent than the commercial antifungal drug griseofulvin. nih.gov The proposed mechanism for this antifungal action is the inhibition of fungal cell growth by inducing abnormal mitosis, potentially through the depolymerization of spindle microtubules, a mechanism similar to that of griseofulvin. nih.gov

The stereochemistry of these aminophosphonates may also play a crucial role in their antifungal efficacy. nih.gov

Table 2: Antifungal Activity of Selected this compound Analogue

| Compound | Target Fungi | MIC (μg/mL) | Reference |

|---|---|---|---|

| 21 | Microsporum canis | 5 | nih.gov |

Antiviral Properties, Including Anti-HIV and Anti-Hepatitis B Research

The antiviral potential of this compound analogues has been a significant area of research, with studies focusing on a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.govmdpi.comuniversite-paris-saclay.fr The ability of these compounds to mimic natural amino acids and nucleotides is a key factor in their antiviral action. taylorandfrancis.comnih.gov

In the context of anti-HIV research, phosphonate-containing compounds have been explored as prodrugs to improve the bioavailability of established antiviral agents like tenofovir (B777) (TFV). nih.gov The conjugation of lipophilic amide bonds with TFV has been shown to enhance its anti-HIV activity. nih.gov For instance, disubstituted heptanolyl ester alanine (B10760859) phosphonamidate with naphthol oleate (B1233923) (69 ), pentanolyl ester alanine phosphonamidate with phenol (B47542) oleate (62 ), and butanolyl ester alanine phosphonamidate with naphthol oleate (87 ) conjugates of TFV demonstrated significantly higher HIV inhibition (79.0%, 76.5%, and 71.5% respectively at 100 ng/mL) compared to the parent drug TFV (35% inhibition). nih.gov Furthermore, a tetradecanoyl TAF conjugate (95 ) showed 99.6% inhibition of HIV infection at 100 ng/mL, comparable to tenofovir alafenamide (TAF). nih.gov

Other studies have focused on the synthesis of novel α-aminophosphonates with inherent antiviral properties. For example, a series of 1,3,4-oxadiazole-derived α-aminophosphonates were synthesized and screened for their activity against the avian infectious bronchitis virus (IBV), a type of coronavirus. nih.gov Two compounds, diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethoxyphenyl)methyl]phosphonate (5f ) and [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl] phosphonic acid (6a ), were found to strongly inhibit IBV infectivity, indicating potent virucidal activity. nih.gov

Table 3: Anti-HIV Activity of Selected Tenofovir (TFV) Conjugates

| Compound | HIV Inhibition (%) at 100 ng/mL | Reference |

|---|---|---|

| TFV (control) | 35 | nih.gov |

| 69 | 79.0 | nih.gov |

| 62 | 76.5 | nih.gov |

| 87 | 71.5 | nih.gov |

| 95 (TAF conjugate) | 99.6 | nih.gov |

Antiproliferative and Antitumor Investigations

Analogues of this compound have emerged as a promising class of compounds in the field of anticancer research. nih.govmdpi.com Their structural resemblance to α-amino acids allows them to interfere with the metabolic processes of cancer cells, leading to antiproliferative and antitumor effects. wikipedia.org

A variety of α-aminophosphonate derivatives have been synthesized and evaluated for their in vitro anticancer activities against several human cancer cell lines. For instance, α-aminophosphonates containing a thiazole[5,4-b]pyridine moiety were tested against PC-3 (prostate cancer), Bcap-37 (breast cancer), and H460 (lung cancer) cells. nih.gov Compounds 3b and 3f from this series showed high efficacy against PC-3 and Bcap-37 cells. nih.gov

In another study, a new class of α-aminophosphonates derived from 4-hydroxybenzaldehyde (B117250) was synthesized and tested against the MCF-7 breast carcinoma cell line. nih.gov Compounds 7b and 4c exhibited very high inhibition rates of 94.32% and 92.45%, respectively, which were comparable to the standard anticancer drug 5-fluorouracil (B62378) (96.02%). nih.gov Importantly, some of these compounds, such as 5k , 7b , and 6 , showed very low activity against normal human peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity towards cancer cells. nih.gov

The proposed mechanism of action for the antitumor activity of these compounds includes the induction of intracellular reactive oxygen species (ROS), which can lead to cell death, and the arrest of the cell cycle, for example, in the G1 or G2/M phase. mdpi.com A β-carboline-α-aminophosphonate derivative, BCP-1 , was found to inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing oxidative stress and cell cycle arrest at the G2/M phase. mdpi.com Furthermore, in MCF-7 cells, BCP-1 activated the autophagic death pathway. mdpi.com

Table 4: Antiproliferative Activity of Selected α-Aminophosphonate Analogues against MCF-7 Breast Cancer Cells

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 5-fluorouracil (control) | 96.02 | nih.gov |

| 7b | 94.32 | nih.gov |

| 4c | 92.45 | nih.gov |

| 5k | 83.14 | nih.gov |

| 6 | 82.65 | nih.gov |

| 5a | 80.55 | nih.gov |

Evaluation of Antioxidant Potentials

The antioxidant properties of this compound analogues have also been a subject of scientific inquiry. nih.gov Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in a variety of diseases. The synthesis of novel compounds with antioxidant capabilities is therefore of significant interest in medicinal chemistry.

While the primary focus of research on aminophosphonates has been on their antimicrobial and anticancer activities, some studies have also reported their potential as antioxidants. nih.gov For example, certain quinoxalinyl and dibenzodioxepinyl phosphonate/phosphinate derivatives have been synthesized and evaluated for their biological activities. researchgate.net Among these, compounds 3e and 5e demonstrated good antioxidant activity. researchgate.net The specific mechanisms and the full extent of the antioxidant potential of this compound analogues are areas that warrant further investigation to elucidate their structure-activity relationships in this context.

Neurophysiological and Neuromodulatory Roles (e.g., NMDA Receptor Antagonism)

Analogues of this compound have been identified as having significant neurophysiological and neuromodulatory effects, most notably as antagonists of the N-Methyl-D-aspartate (NMDA) receptor. mdpi.comwikipedia.org The NMDA receptor is a crucial ionotropic receptor involved in excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. wikipedia.orgnih.gov

Aminophosphonates, due to their structural similarity to the endogenous NMDA receptor agonist glutamate (B1630785), can act as competitive antagonists. nih.gov By binding to the glutamate recognition site on the NMDA receptor, these compounds can block its activation, thereby preventing excessive calcium influx that can lead to excitotoxicity and neuronal damage. nih.gov Several α-aminophosphonic acid derivatives have been developed and tested as NMDA receptor antagonists. For instance, D-2-amino-5-phosphonopentanoate (D-AP5) is a standard NMDA receptor antagonist used in research. sigmaaldrich.com

The blockade of NMDA receptors by these antagonists has been shown to produce a range of effects, including anticonvulsant, anti-ischemic, and antidepressant-like properties. nih.gov However, their clinical application has been limited by side effects such as hallucinations and cognitive impairment. nih.gov Research is ongoing to develop subunit-specific NMDA receptor antagonists with improved side-effect profiles. nih.gov For example, the selective and competitive NMDA receptor antagonist 3-(R)-2-carboxypiperazin-4-propyl-1-phosphonic acid (CPP) has been studied for its effects on extracellular glutamate levels in the medial prefrontal cortex. nih.gov

Applications in Folate-Related Biological Research

Folate, an essential B vitamin, plays a critical role in one-carbon metabolism, which is fundamental for DNA synthesis, methylation, and repair. nih.gov The folate cycle provides the one-carbon units necessary for these processes, and disruptions in this pathway are associated with various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com

Currently, there is a lack of direct evidence in the reviewed literature linking this compound or its analogues to folate-related biological research. The primary biological activities reported for these compounds are centered on their roles as amino acid and nucleotide analogues, leading to their application as antimicrobial, antiviral, and anticancer agents, as well as neuromodulators through NMDA receptor antagonism. nih.govnih.govmdpi.com While both folate metabolism and the action of some aminophosphonates involve fundamental cellular processes, a specific intersection or application of this compound analogues within the context of folate-related research pathways has not been established in the provided search results. Further research would be necessary to explore any potential interactions or applications in this area.

Materials Science and Industrial Applications of Diethyl Aminomethyl Phosphonate Derivatives

Corrosion Inhibition Mechanisms and Performance

Diethyl (aminomethyl)phosphonate and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through physical (electrostatic) or chemical (coordination bond) interactions, or a combination of both.

The efficiency of these compounds is influenced by their molecular structure. The presence of polar functional groups, such as the phosphonate (B1237965) group (P=O), and heteroatoms like nitrogen and oxygen, facilitates strong adsorption onto the metal surface. These groups act as active centers for the adsorption process. The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and creating a barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Studies have shown that aminophosphonates act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions. For instance, diethyl(4-methylphenyl)-N-(phenyl) aminomethylphosphonate (B1262766) has been demonstrated to be a mixed inhibitor with predominant anodic effects for carbon steel in sulfuric acid. researchgate.net Similarly, dimethyl-(4-methoxyphenyl) (phenylamino) methyl phosphonate and dimethyl phenyl (phenylamino)methylphosphonate have been identified as mixed-type inhibitors for N80 steel in hydrochloric acid. researchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.

The performance of these inhibitors can be enhanced by increasing their concentration and through synergistic effects with other ions, such as halide ions (e.g., KI). The protective film formed by these organic compounds at the metal-electrolyte interface is crucial for mitigating corrosion.

Table 1: Performance of Aminophosphonate Corrosion Inhibitors

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Type | Key Findings |

|---|---|---|---|---|

| Diethyl(4-methylphenyl)-N-(phenyl) aminomethylphosphonate | Carbon Steel | 0.5 M H2SO4 | Mixed (predominantly anodic) | Inhibition efficiency increases with concentration and in the presence of KI. researchgate.net |

| Dimethyl-(4-methoxyphenyl) (phenylamino) methyl phosphonate | N80 Steel | 15% HCl | Mixed | Adsorption follows the Langmuir isotherm. researchgate.net |

| Dimethyl phenyl (phenylamino)methylphosphonate | N80 Steel | 15% HCl | Mixed | Adsorption follows the Langmuir isotherm. researchgate.net |

Metal Organic Framework (MOF) Synthesis and Applications

Phosphonates, including derivatives of this compound, serve as versatile organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The phosphonate group's ability to bind to metal centers in various coordination modes (monodentate, bidentate, or tridentate) makes it an excellent candidate for building robust and functional MOF structures. researchgate.netresearchgate.net

The synthesis of metal phosphonate frameworks often involves the reaction of a metal salt with a phosphonic acid linker under specific conditions, which can include solvothermal or hydrothermal methods. mdpi.com The choice of the metal precursor is a critical factor influencing the crystallization kinetics and the final properties of the MOF. rsc.org The resulting MOFs can exhibit high porosity, large surface areas, and tunable pore sizes, making them suitable for a wide range of applications. mdpi.com

Applications of phosphonate-based MOFs are diverse and include:

Gas Storage and Separation: The porous nature of these materials allows for the selective adsorption and storage of gases.

Catalysis: The metal centers and functional organic linkers can act as catalytic sites. mdpi.com

Proton Conductivity: Certain metal phosphonates have shown promise as proton conductors for use in fuel cells and other electrochemical devices. researchgate.net

Sensors: MOFs with responsive organic linkers can be designed for chemical sensing applications. researchgate.netmdpi.com

The development of new phosphonate linkers is an active area of research, aiming to create MOFs with tailored properties for specific applications.

Flame Retardant Technologies

Derivatives of this compound are utilized as effective flame retardants in various polymers, including polyurethane foams and epoxy resins. researchgate.netnih.gov Phosphorus-based compounds are known to impart flame retardancy through both gas-phase and condensed-phase mechanisms.

In the gas phase , phosphorus compounds can act as radical scavengers, interrupting the exothermic processes of combustion. In the condensed phase , they promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.

Similarly, α-aminophosphonate derivatives have been successfully incorporated into epoxy resin systems to enhance their flame retardant properties. nih.gov The covalent incorporation of these compounds into the polymer network leads to increased thermal resistance and higher char yields. The synergistic effect of phosphorus with other elements like halogens (e.g., fluorine) can further boost the flame retardancy, as demonstrated by an increase in the Limiting Oxygen Index (LOI) of the material. nih.gov

Table 2: Flame Retardant Performance of this compound Derivatives

| Derivative | Polymer Matrix | Key Performance Metrics | Mechanism of Action |

|---|---|---|---|

| Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHP) | Rigid Polyurethane Foam | Increased LOI, reduced heat release rate, increased char yield. researchgate.net | Condensed phase (char formation). |

| α-Aminophosphonate derivatives | Epoxy Resin | Increased char yield, increased LOI. nih.gov | Condensed phase (char formation), potential gas phase action. |

| DBHP with Organic Montmorillonite (OMMT) | Rigid Polyurethane Foam | Significantly raised LOI and UL94 rating, reduced heat release rate, increased char yields. researchgate.net | Synergistic char formation. |

Lubricant Formulations

Amino alkyl phosphonates, including derivatives of this compound, are employed as antiwear additives in lubricant compositions. google.com They are particularly effective in lubricants with hydrophilic basestocks, such as water-based fluids and polyalkylene glycol-based lubricants that contain free hydroxyl groups. google.com

The primary function of these additives is to form a protective film on metal surfaces under boundary lubrication conditions, where direct metal-to-metal contact can occur. This film reduces friction and prevents wear and seizure of moving parts. The effectiveness of these phosphonate additives is attributed to their ability to react with the metal surface at elevated temperatures and pressures, forming a durable, low-shear-strength layer.

A commercially available example is O,O-diethyl N,N-bis(2-hydroxyethyl) amino methyl phosphonate. google.com The concentration of these phosphonate additives in lubricant formulations typically ranges from 0.1% to 10% by weight. google.com In addition to their antiwear properties, some phosphonate derivatives can also function as extreme-pressure agents and antioxidants in lubricants and greases.

Agricultural Applications: Herbicides and Plant Growth Regulators

While this compound itself is not a primary herbicide, the broader class of phosphonates is central to the formulation of several widely used herbicides. These herbicides, such as glyphosate (B1671968) and glufosinate, are structurally related to the amino acid glycine (B1666218) and act by inhibiting specific enzymes in plants that are essential for their growth.

Phosphonate herbicides can have an impact on soil microorganisms, including plant growth-promoting rhizobacteria (PGPR). Research has shown that exposure to phosphonate herbicides can affect the metabolic processes of PGPR. nih.gov For instance, under iron-replete conditions, the presence of these herbicides can lead to an increased production of auxin-type plant hormones and antibiotics by the bacteria. nih.gov However, under iron-deficient conditions, the opposite effect is observed, with a decrease in the secretion of these beneficial compounds and a reduction in the production of siderophores, which are iron-scavenging compounds. nih.gov

This highlights the complex interactions between phosphonate-based agricultural chemicals and the soil microbiome, which can in turn influence plant health and growth.

Water Treatment and Scale Control

Phosphonates are widely used in industrial water treatment as scale and corrosion inhibitors. Derivatives like diethylenetriamine (B155796) penta(methylene phosphonic acid) (DTPMP) are particularly effective in preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate, in cooling water systems, boilers, and oilfield refill water. atamankimya.com

The mechanism of scale inhibition involves several processes:

Threshold Inhibition: Phosphonates can adsorb onto the growing crystals of mineral scales, distorting their crystal lattice and preventing further growth, even at substoichiometric concentrations.

Sequestration/Chelation: They can form stable, soluble complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺), keeping them in solution and preventing their precipitation as scale.

Dispersion: Phosphonates can adsorb onto the surface of scale particles, imparting a negative charge that causes them to repel each other and remain suspended in the water rather than depositing on surfaces.

DTPMP and its salts exhibit excellent scale and corrosion inhibition properties, especially in alkaline and high-temperature environments. atamankimya.com They are also effective in inhibiting the formation of silica (B1680970) scale and can stabilize metal ions like zinc and manganese. irochemical.com The versatility of phosphonates makes them a crucial component in many water treatment formulations, often used in conjunction with other chemicals like polycarboxylic acids for enhanced performance. irochemical.com

Future Perspectives and Research Challenges for Diethyl Aminomethyl Phosphonate

Innovation in Green and Sustainable Synthesis Methodologies

The synthesis of α-aminophosphonates, including diethyl (aminomethyl)phosphonate, has traditionally relied on the Kabachnik-Fields reaction. While effective, conventional methods often involve harsh conditions, hazardous solvents, and catalysts that are difficult to recover and reuse. The future of aminophosphonate synthesis lies in the adoption of green chemistry principles to create more sustainable and environmentally friendly processes.

Recent research has demonstrated the potential of various green methodologies. One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Examples of such catalysts include zinc oxide (ZnO) nanoparticles, which have been used for the synthesis of α-aminophosphonates in water at room temperature, offering good yields and easy product separation. researchgate.net Another innovative and cost-effective catalyst is eggshell, which acts as a solid heterogeneous base catalyst for the one-pot condensation reaction in ethanol (B145695) at room temperature, providing high yields in short reaction times. nih.gov Envirocat EPZG®, a clay-based catalyst with both Lewis and Brønsted acidic properties, has also been shown to be an efficient and reusable catalyst for the solvent-free synthesis of α-aminophosphonates. nih.gov

Solvent-free, or neat, reaction conditions represent another significant advancement in the green synthesis of these compounds. Performing the reaction without a solvent reduces waste, lowers costs, and simplifies the purification process. Several studies have reported the successful synthesis of α-aminophosphonates under solvent-free conditions, sometimes even without a catalyst, by simply heating the reactants together. chemscene.comresearchgate.net

The use of alternative and green energy sources is also being explored. Microwave irradiation has been shown to accelerate the synthesis of α-aminophosphonate derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

The table below summarizes some of the innovative green catalysts and conditions that have been successfully employed in the synthesis of α-aminophosphonates.

| Catalyst/Condition | Key Advantages | Reference(s) |

| ZnO Nanoparticles | Use of water as a green solvent, good yields, easy separation. | researchgate.net |

| Eggshell | Environmentally benign, cost-effective, high yields, short reaction times. | nih.gov |

| Envirocat EPZG® | Heterogeneous, reusable, solvent-free conditions. | nih.gov |

| Solvent-Free (Neat) | Reduced waste, cost-effective, simplified purification. | chemscene.comresearchgate.net |

| Microwave Irradiation | Accelerated reaction times, higher yields. | nih.gov |

Future research in this area will likely focus on discovering even more efficient, selective, and reusable catalysts, further optimizing solvent-free reaction conditions, and exploring other green technologies such as sonochemistry. The ultimate goal is to develop synthetic protocols that are not only high-yielding and versatile but also economically viable and environmentally benign.

Discovery of Novel Biological Targets and Therapeutic Applications

This compound and its derivatives are recognized as structural analogues of α-amino acids, which allows them to interact with a wide range of biological targets and exhibit diverse therapeutic activities. wikipedia.org The phosphonate (B1237965) group's tetrahedral geometry and negative charge at physiological pH mimic the transition state of peptide bond hydrolysis, making these compounds potent enzyme inhibitors. mdpi.com

The exploration of novel biological targets for aminophosphonates is an active area of research. One key area of interest is their antimicrobial activity . Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For instance, phosphonopeptides based on aminomethylphosphonic acid have been shown to inhibit bacterial cell wall biosynthesis by targeting enzymes such as D-Ala-D-Ala synthetase and alanine (B10760859) racemase. researchgate.net Some derivatives have also been investigated as inhibitors of MurA, an essential enzyme in bacterial cell wall synthesis, making them potential candidates for combating multidrug-resistant pathogens. wikipedia.org

In the realm of antiviral research , aminophosphonates have demonstrated efficacy against a range of viruses. nih.govrsc.orggoogle.com Their mechanism of action can involve the inhibition of viral enzymes crucial for replication. For example, certain α-aminophosphonate derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV). rsc.orgspecificpolymers.com The development of new aminophosphonate-based antiviral agents continues to be a promising avenue for treating viral infections in both plants and humans.

The anticancer potential of aminophosphonates is another significant focus. Novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates have been synthesized and shown to exhibit antitumor activities against various cancer cell lines, including human lung adenocarcinoma (A549), cervical carcinoma (HeLa), breast cancer (MCF-7), and osteosarcoma (U2OS) cells. researchgate.netresearchgate.net The mechanism of action for some of these compounds involves inducing apoptosis and arresting the cell cycle in cancer cells. researchgate.net

Furthermore, aminophosphonates have been investigated as enzyme inhibitors for a variety of other targets. For example, derivatives of (aminomethyl)benzylphosphonate have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.net

The following table provides a summary of the promising therapeutic applications and corresponding biological targets for this compound and its derivatives.

| Therapeutic Application | Biological Target(s) | Reference(s) |

| Antimicrobial | D-Ala-D-Ala synthetase, Alanine racemase, MurA | nih.govwikipedia.orgresearchgate.net |

| Antiviral | Viral enzymes (e.g., in Tobacco Mosaic Virus) | nih.govrsc.orggoogle.comspecificpolymers.com |

| Anticancer | Various cancer cell lines (e.g., HeLa, A549, MCF-7) | researchgate.netresearchgate.net |

| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | researchgate.net |

Future research will likely focus on identifying more specific biological targets, understanding the detailed mechanisms of action, and optimizing the structure of these compounds to enhance their potency and selectivity for desired therapeutic effects.

Development of Advanced Functional Materials

The unique chemical properties of this compound and its derivatives make them valuable building blocks for the development of advanced functional materials. Their ability to be incorporated into polymer matrices and their affinity for metal ions are key attributes being explored for various material science applications.

A significant area of development is in the field of flame retardants . The phosphorus content in aminophosphonates imparts flame-retardant properties to polymers. When incorporated into materials like polyurethane foams and epoxy resins, these compounds can increase char yield and thermal stability, thereby reducing flammability. researchgate.netnih.govresearchgate.net For example, diethyl bis(2-hydroxyethyl)aminomethylphosphonate has been used to reduce the flammability of rigid polyurethane foams. researchgate.net The presence of the aminomethyl group allows for covalent incorporation into the polymer network, leading to a more durable flame-retardant effect compared to additive flame retardants. nih.govresearchgate.net Research is also exploring the synergistic effects of combining phosphorus with other elements, such as halogens, to further enhance flame retardancy. nih.gov

Aminophosphonates are also excellent chelating agents for metal ions. This property is being utilized in applications such as water treatment for scale inhibition and corrosion prevention. wikipedia.org The phosphonate groups can effectively sequester metal ions, preventing the formation of insoluble scales. Furthermore, polymers functionalized with aminomethylphosphonic acid have demonstrated high efficiency in extracting heavy metals, such as lead, from aqueous solutions. nih.gov

The development of functional polymers with tailored properties is another promising research direction. The reactive amino group in this compound allows for its integration into various polymer backbones, leading to materials with enhanced thermal stability, flame retardancy, or metal-binding capabilities. wikipedia.orgspecificpolymers.com

The table below highlights some of the applications of this compound derivatives in advanced functional materials.

| Application Area | Functionality | Reference(s) |

| Flame Retardants | Increased char yield, reduced flammability in polymers. | researchgate.netgoogle.comnih.govresearchgate.netrsc.org |

| Metal Ion Sequestration | Water treatment (antiscalant, corrosion inhibitor), heavy metal extraction. | wikipedia.orgnih.gov |

| Functional Polymers | Building blocks for polymers with enhanced properties. | wikipedia.orgspecificpolymers.com |

Future research in this domain will likely focus on the design and synthesis of novel aminophosphonate-based monomers and polymers with superior performance characteristics. This includes developing more efficient and durable flame retardants, creating highly selective chelating agents for specific metal ions, and exploring their use in other advanced applications such as coatings, adhesives, and composite materials.

Computational Design and Prediction of New Analogues